1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone
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Overview
Description
1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone is a chemical compound with the molecular formula C14H15NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Preparation Methods
The synthesis of 1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone involves several steps, typically starting with the preparation of the pyrrole ring. One common method involves the reaction of 4-methylbenzyl chloride with pyrrole in the presence of a base to form the intermediate compound. This intermediate is then subjected to acetylation using acetic anhydride to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic ring are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .
Scientific Research Applications
1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine: The compound’s potential therapeutic properties are being explored, particularly its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s interaction with microbial cell membranes can disrupt their integrity, contributing to its antimicrobial properties .
Comparison with Similar Compounds
1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone can be compared with other similar compounds, such as:
1-(1H-pyrrol-2-yl)ethanone: This compound lacks the 4-methylphenyl group, making it less bulky and potentially less bioactive.
1-(1-methyl-1H-pyrrol-2-yl)ethanone: This compound has a methyl group on the nitrogen atom of the pyrrole ring, which may alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrole ring with a 4-methylphenyl group makes it a valuable compound for various applications .
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-[1-[(4-methylphenyl)methyl]pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C14H15NO/c1-11-5-7-13(8-6-11)10-15-9-3-4-14(15)12(2)16/h3-9H,10H2,1-2H3 |
InChI Key |
ARFVRXCHNRHLPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C2C(=O)C |
Origin of Product |
United States |
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